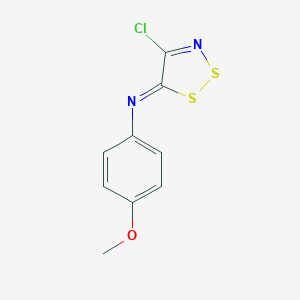

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c1-13-7-4-2-6(3-5-7)11-9-8(10)12-15-14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRDBQACGOYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2C(=NSS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14718709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

One-Pot Formation of Dithiazolium Salts

A foundational approach involves generating 4-substituted-5-chloro-1,2,3-dithiazolium chlorides in situ from acetoximes, disulfur dichloride (S₂Cl₂), and pyridine in acetonitrile. For this compound, the protocol proceeds as follows:

-

Formation of Dithiazolium Salt : Ethanone oxime reacts with S₂Cl₂ and pyridine at 0°C to form 4-chloro-5H-1,2,3-dithiazolium chloride.

-

Nucleophilic Substitution : The dithiazolium salt reacts with 4-methoxyaniline in acetonitrile at room temperature, yielding the target imine.

Key Parameters :

-

Temperature : Reactions conducted below 0°C minimize decomposition of the dithiazolium intermediate.

-

Base : Pyridine acts as both a catalyst and acid scavenger.

-

Yield : 30–45%, limited by the instability of the dithiazolium intermediate.

Appel Salt-Mediated Cyclization

Reaction with 2-Amino-N′-Arylbenzamidines

4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt) reacts with 2-amino-N′-(4-methoxyphenyl)benzamidine in dichloromethane (DCM) to form the target compound via a tandem cyclization-elimination mechanism.

Procedure :

-

Cyclization : Appel salt (0.24 mmol) and benzamidine (0.24 mmol) in DCM at 20°C for 4 hours.

-

Base Addition : Hünig’s base (i-Pr₂NEt, 0.48 mmol) is introduced to deprotonate intermediates, yielding this compound.

Optimization Insights :

-

Base Strength : Hünig’s base (pKa = 11.4) outperformed weaker (pyridine) and stronger (DBU) bases, achieving 72–75% yields.

-

Electron-Donating Groups : 4-Methoxyphenyl substituents enhanced reactivity due to resonance stabilization of the imine intermediate.

Comparative Analysis of Methods

Mechanistic Considerations

Dithiazolium Pathway

The reaction proceeds through electrophilic aromatic substitution, where the dithiazolium chloride’s C4 chlorine is displaced by the 4-methoxyphenylamine nucleophile. Quantum chemical calculations suggest that the reaction is driven by the formation of a stabilized Wheland intermediate.

Appel Salt Mechanism

Appel salt activates the benzamidine’s amino group, facilitating cyclization to form the dithiazole ring. Hünig’s base abstracts a proton from the nascent imine, preventing rearomatization and ensuring product stability.

Experimental Protocols

Representative Procedure via Dithiazolium Chloride

-

Dithiazolium Formation : Combine ethanone oxime (1 mmol), S₂Cl₂ (2 mmol), and pyridine (3 mmol) in MeCN at 0°C. Stir for 15–40 minutes.

-

Imine Formation : Add 4-methoxyaniline (1 mmol) and pyridine (2 mmol). Stir at 20°C for 2 hours.

-

Work-Up : Filter, concentrate, and purify via column chromatography (SiO₂, petroleum ether/DCM).

Appel Salt Method

-

Cyclization : React Appel salt (0.24 mmol) with 2-amino-N′-(4-methoxyphenyl)benzamidine (0.24 mmol) in DCM for 4 hours.

-

Deprotonation : Add Hünig’s base (0.48 mmol), stir for 2 hours.

-

Isolation : Concentrate and purify via silica gel chromatography (n-hexane/DCM).

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiazole ring into a more reduced form.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted dithiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a five-membered ring containing two sulfur atoms and three nitrogen atoms, with a chloro substituent at the 4-position and a methoxyphenyl group at the nitrogen atom. The synthesis typically involves the reaction of Appel's salt (4-chloro-5-cyano-1,2,3-dithiazolium chloride) with substituted anilines, such as 4-methoxyaniline, under controlled conditions. The resulting product is characterized using methods like NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antiviral Properties

Research indicates that 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine exhibits promising antiviral activity. It has shown effectiveness against the nucleocapsid protein of feline immunodeficiency virus, which serves as a model for human immunodeficiency virus infection. This suggests potential applications in developing new antiviral medications .

Antifungal and Antibacterial Activity

The compound has also demonstrated antifungal properties. In studies involving tomato seedlings infected with Alternaria solani, it resulted in a 90% reduction in infection rates when applied at a concentration of 250 ppm. Additionally, it has shown effectiveness against various fungal pathogens such as Botrytis cinerea and Phytophthora infestans, indicating its potential as an agricultural fungicide .

Anticancer Potential

The 1,2,3-dithiazole scaffold has been reported to possess anticancer properties. The mechanism involves inhibiting specific cellular pathways relevant to cancer cell proliferation and apoptosis. This makes compounds like this compound candidates for further research in cancer therapy .

Comparative Analysis of Related Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-N-(2,4-dimethylphenyl)dithiazol-5-imine | Similar dithiazole core | Exhibits different biological activity profiles |

| 5-cyano-1,2,3-dithiazole | Lacks the methoxy group | More reactive due to the cyano group |

| N-(4-methoxyphenyl)-1,2,3-dithiazole-5-thione | Contains a thione instead of imine | Displays distinct reactivity patterns |

This table illustrates how variations in substituents can lead to differences in biological activity and chemical reactivity among dithiazole derivatives .

Case Study 1: Antiviral Activity Against Feline Immunodeficiency Virus

A study examining the antiviral properties of this compound highlighted its ability to inhibit viral protein function. The compound was tested in vitro against feline immunodeficiency virus, showing significant inhibition of viral replication. This suggests that similar mechanisms might be exploitable for treating human viral infections .

Case Study 2: Agricultural Applications

In agricultural testing, the compound was applied to tomato plants affected by late blight caused by Phytophthora infestans. Results indicated that it provided up to 97% protection at certain concentrations. This efficacy against plant pathogens positions it as a potential candidate for developing new agricultural fungicides .

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine involves its interaction with biological targets such as enzymes and cellular membranes. For instance, its fungicidal activity is attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes . The compound binds to the active site of the enzyme CYP51, disrupting the cell membrane’s integrity and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Comparison with Fluorophenyl and Heterocyclic Analogs

- Fluorophenyl Analogs : The 4-fluorophenyl variant (CAS: 65343-05-7) shares structural similarity but lacks reported fungicidal data. Fluorine’s electronegativity may alter target binding compared to methoxy .

- Heterocyclic Variants : Compounds like (90) and (68) demonstrate that replacing the aryl group with heterocycles (e.g., pyridine, isoxazole) can shift activity toward specific pathogens .

Research Findings and Mechanistic Insights

Fungicidal Activity

- Mechanism : The chloro and methoxy groups likely disrupt fungal cell membrane integrity or inhibit enzymes involved in melanin biosynthesis, as evidenced by pigment loss in fungal hyphae .

SAR Trends

- Optimal Substituents : Methoxy at the 4-position maximizes activity; bulky groups (e.g., benzyloxy) enhance potency in some contexts but may reduce solubility .

- Heterocyclic Modifications : Substituting the aryl group with nitrogen-containing heterocycles (e.g., pyridine) can improve target specificity .

Biologische Aktivität

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is a member of the dithiazole class of compounds, which have garnered attention for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound involves the condensation of p-anisidine with Appel salt, followed by treatment with base in a suitable solvent. The reaction conditions typically include dichloromethane and pyridine at room temperature, leading to moderate yields of the desired product .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antifungal Activity : Studies have demonstrated that this compound exhibits significant antifungal properties. For instance, in tests against Alternaria solani and Phytophthora infestans, it showed up to 97% protection in treated plants compared to untreated controls .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial effects. It has been reported to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .

The biological activity of dithiazoles like this compound is often attributed to their ability to interact with biological targets through nucleophilic substitution reactions. The chlorine atom at the C-4 position is particularly reactive, allowing for modifications that enhance biological activity .

Table 1: Summary of Biological Activities

Case Studies

- Fungal Resistance : In a controlled study, tomato plants treated with a formulation containing this compound exhibited a marked reduction in fungal infections compared to untreated controls. This suggests its potential as a protective agent in agricultural applications .

- Cancer Cell Line Studies : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines indicated that this compound could induce apoptosis and inhibit proliferation, highlighting its potential therapeutic applications in oncology .

Q & A

Q. How can in vitro assays evaluate the compound’s potential as a pharmacophore?

- Methodology : Screen against enzyme targets (e.g., carbonic anhydrase isoforms) using UV-Vis-based inhibition assays (IC₅₀ determination). For anti-microbial activity, use microdilution methods (MIC values) against Gram-positive/negative strains. Cross-reference with structurally similar compounds (e.g., thienopyridine derivatives) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.